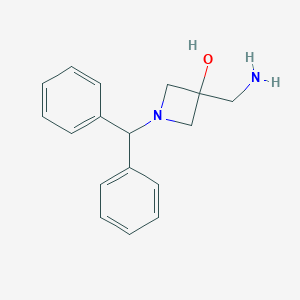

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL

Vue d'ensemble

Description

The compound “3-(Aminomethyl)-1-benzhydrylazetidin-3-OL” is an organic compound containing an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The “benzhydryl” part suggests the presence of a diphenylmethane structure, and the “aminomethyl” and “OL” parts indicate the presence of an amino (-NH2) and a hydroxyl (-OH) group, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azetidine ring, the benzhydryl group, and the functional groups (amino and hydroxyl). The presence of these groups would influence the compound’s reactivity and interactions .Chemical Reactions Analysis

Amines, like the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids . The hydroxyl group can also participate in reactions such as esterification .Mécanisme D'action

Target of Action

It is known to interact with nitric oxide synthases, including endothelial, inducible, and brain . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

It is suggested that it may interact with its targets, leading to changes in the production of nitric oxide

Biochemical Pathways

Given its interaction with nitric oxide synthases, it is plausible that it may influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various cellular functions, including neurotransmission, immune response, and regulation of cell death.

Result of Action

Given its potential interaction with nitric oxide synthases, it may influence the production of nitric oxide and thereby affect various cellular processes regulated by nitric oxide .

Safety and Hazards

Propriétés

IUPAC Name |

3-(aminomethyl)-1-benzhydrylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c18-11-17(20)12-19(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZPZJYCMNLIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609327 | |

| Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151097-26-6 | |

| Record name | 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

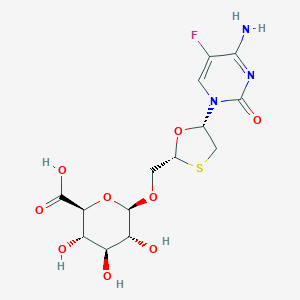

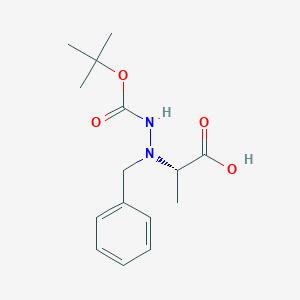

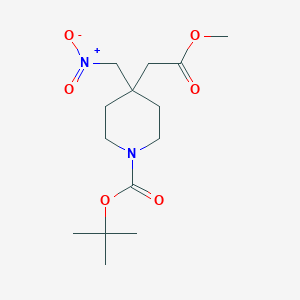

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)